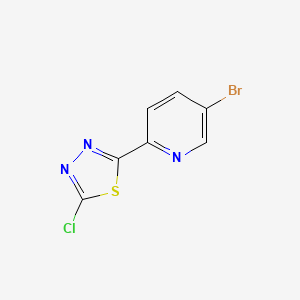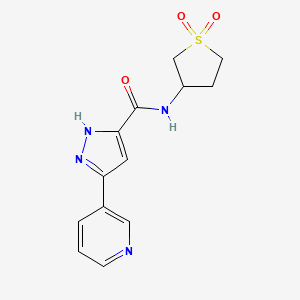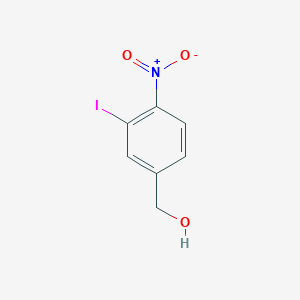
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine and a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 5-bromo-2-fluorobenzaldehyde and acetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine or fluorine atoms.
科学的研究の応用
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of (2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The presence of bromine and fluorine atoms can also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
(2E)-3-(4-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure but with the bromine atom in a different position.
(2E)-3-(5-Chloro-2-fluorophenyl)-1-phenyl-2-propen-1-one: Similar structure with a chlorine atom instead of bromine.
(2E)-3-(5-Bromo-2-chlorophenyl)-1-phenyl-2-propen-1-one: Similar structure with both bromine and chlorine atoms.
Uniqueness
(2E)-3-(5-Bromo-2-fluorophenyl)-1-phenyl-2-propen-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
特性
CAS番号 |
1501975-89-8 |
|---|---|
分子式 |
C15H10BrFO |
分子量 |
305.14 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-fluorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10BrFO/c16-13-7-8-14(17)12(10-13)6-9-15(18)11-4-2-1-3-5-11/h1-10H/b9-6+ |
InChIキー |
DJNAVGDXRIGYDP-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)

![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)


![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)

